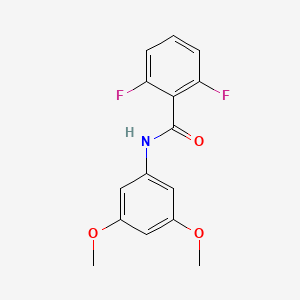

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

描述

Synthesis Analysis

The synthesis of compounds related to N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide often involves the acylation reaction between appropriate aminophenols and benzoyl chlorides. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-methoxybenzoyl chloride, showcasing a method that could be adapted for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure and aggregation behavior can be significantly influenced by substituents like fluorine atoms. For instance, in related difluorobenzamide compounds, fluorine atoms contribute to short C–H⋯F interactions, affecting molecular aggregation and crystal structure (Mocilac et al., 2016). These interactions are vital for understanding the molecular structure of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide.

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated benzamides, such as N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, involve interactions that can be influenced by the fluorine atoms and the amide group. These interactions include hydrogen bonding and dipole-dipole interactions which can affect their reactivity and stability. Although specific reactions for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not detailed, studies on similar compounds provide insights into potential reactivity patterns and chemical behaviors.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be determined through experimental methods. The synthesis and structural analysis of related compounds, like 2,6-difluorobenzamide, offer a guide to understanding the physical properties of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide. For instance, 2,6-difluorobenzamide was synthesized with an 80.5% yield, and its melting point and product structure were characterized, providing a benchmark for comparing with N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, can be inferred from studies on similar compounds. These properties are influenced by the electronic effects of the substituents and the structural configuration of the molecule. While specific studies on N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not available, the chemical behavior of related fluorobenzamides can provide valuable insights into its potential chemical properties.

References

- (Karabulut et al., 2014)

- (Mocilac et al., 2016)

- (Li Xiu-lian, 2009)

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHKEHDMXOVKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)

![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

methanone](/img/structure/B5879711.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)

![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)